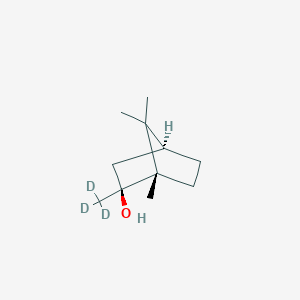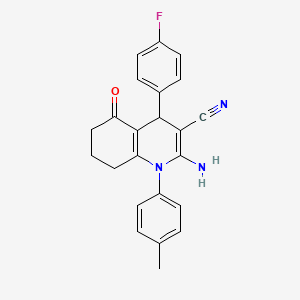
2-(5-hydroxy-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . Another approach includes the use of dihydrofuran and hydrazone mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(5-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)acetic acid involves its role as a metabolite of serotonin. It is produced through the oxidative deamination of serotonin by monoamine oxidase. This compound then participates in various biochemical pathways, influencing processes such as mood regulation and gastrointestinal function .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological roles.
5-methoxyindole-3-acetic acid: A compound with a methoxy group instead of a hydroxy group, leading to different chemical properties.
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific role as a serotonin metabolite and its use as a biomarker for certain medical conditions. Its hydroxyl group at the 5-position of the indole ring distinguishes it from other indole derivatives, contributing to its unique chemical and biological properties .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
2-(5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1+1,2+1,4+1,7+1,8+1,9+1 |
InChIキー |
DUUGKQCEGZLZNO-HGVMTKQCSA-N |
異性体SMILES |
C1=C([13C]2=[13C](N1)[13CH]=[13CH][13C](=[13CH]2)O)CC(=O)O |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)


![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)

